beta-Amyloid (31-35)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

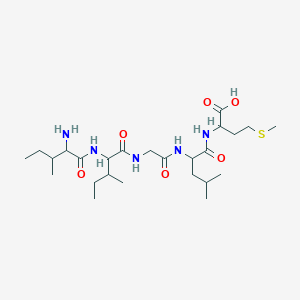

β-Amyloïde 31-35(TFA): β-Amyloïde 31-35 (TFA) , est la séquence la plus courte du peptide Amyloïde-β natif. Cette séquence peptidique est composée de cinq acides aminés : Isoleucine-Isoleucine-Glycine-Leucine-Méthionine. Elle est connue pour ses propriétés neurotoxiques et est souvent utilisée dans la recherche relative aux maladies neurodégénératives telles que la maladie d'Alzheimer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de β-Amyloïde 31-35(TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Ajout du prochain acide aminé : Le prochain acide aminé, avec son groupe protecteur, est ajouté et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine à l'aide d'un réactif de clivage tel que l'acide trifluoroacétique (TFA).

Méthodes de production industrielle : La production industrielle de β-Amyloïde 31-35(TFA) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : β-Amyloïde 31-35(TFA) peut subir une oxydation, en particulier au niveau du résidu méthionine, qui peut être converti en méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l'oxydation de la méthionine sulfoxyde en méthionine.

Agrégation : Le peptide peut s'agréger pour former des fibrilles amyloïdes, un processus influencé par des facteurs tels que le pH, la température et la présence d'ions métalliques.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT).

Agrégation : Les conditions qui favorisent l'agrégation comprennent un pH faible, une température élevée et la présence d'ions métalliques tels que le zinc ou le cuivre.

Principaux produits formés :

Oxydation : Méthionine sulfoxyde.

Réduction : Méthionine.

Agrégation : Fibrilles amyloïdes.

Applications de recherche scientifique

Chimie :

- Utilisé comme peptide modèle pour étudier les techniques de synthèse et de purification peptidiques.

Biologie :

- Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.

- Used in studies to understand the mechanisms of protein aggregation and toxicity.

Médecine :

- La recherche sur β-Amyloïde 31-35(TFA) contribue au développement de stratégies thérapeutiques pour la maladie d'Alzheimer.

- Utilisé dans les tests de criblage de médicaments pour identifier des composés qui peuvent inhiber l'agrégation amyloïde.

Industrie :

- Utilisé dans le développement d'outils diagnostiques pour détecter les plaques amyloïdes.

- Employé dans la production de réactifs et de kits de recherche .

Mécanisme d'action

β-Amyloïde 31-35(TFA) exerce ses effets principalement par la formation de fibrilles amyloïdes. Ces fibrilles sont formées par l'agrégation du peptide en structures ordonnées avec une forte teneur en structure secondaire en feuillets β. Le processus d'agrégation est influencé par divers facteurs, notamment le pH, la température et la présence d'ions métalliques. Les fibrilles peuvent perturber la fonction cellulaire en interagissant avec les membranes cellulaires, conduisant à la mort cellulaire. Le peptide interagit également avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, ce qui peut moduler sa toxicité .

Applications De Recherche Scientifique

Chemistry:

- Used as a model peptide to study peptide synthesis and purification techniques.

Biology:

- Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.

- Used in studies to understand the mechanisms of protein aggregation and toxicity.

Medicine:

- Research on ??-Amyloid 31-35(TFA) contributes to the development of therapeutic strategies for Alzheimer’s disease.

- Used in drug screening assays to identify compounds that can inhibit amyloid aggregation.

Industry:

- Utilized in the development of diagnostic tools for detecting amyloid plaques.

- Employed in the production of research reagents and kits .

Mécanisme D'action

??-Amyloid 31-35(TFA) exerts its effects primarily through the formation of amyloid fibrils. These fibrils are formed by the aggregation of the peptide into ordered structures with a high content of β-sheet secondary structure. The aggregation process is influenced by various factors, including pH, temperature, and the presence of metal ions. The fibrils can disrupt cellular function by interacting with cell membranes, leading to cell death. The peptide also interacts with various molecular targets, including enzymes and receptors, which can modulate its toxicity .

Comparaison Avec Des Composés Similaires

Composés similaires :

β-Amyloïde 1-40 : Une séquence plus longue du peptide Amyloïde-β, également impliquée dans la formation de plaques amyloïdes.

β-Amyloïde 1-42 : Une autre séquence plus longue, connue pour sa plus grande propension à former des agrégats toxiques.

β-Amyloïde 25-35 : Une séquence plus courte qui conserve les propriétés neurotoxiques du peptide entier.

Unicité : β-Amyloïde 31-35(TFA) est unique en ce qu'il s'agit de la séquence la plus courte du peptide Amyloïde-β qui conserve des propriétés neurotoxiques. Cela en fait un outil précieux pour étudier les exigences minimales pour la toxicité et l'agrégation amyloïdes .

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.